molecular formula C12H14F4O2 B11765231 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene CAS No. 1980064-18-3

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene

Cat. No.: B11765231
CAS No.: 1980064-18-3
M. Wt: 266.23 g/mol
InChI Key: QZWHKSWAFYMGQH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene (CAS 1980064-18-3) is a high-purity, specialty organofluorine compound of significant interest in chemical synthesis and materials science research . This derivative of tetrafluorobenzene, with its two isopropoxy groups positioned ortho to each other on the fluorinated ring, is designed as a key synthetic intermediate, or building block, for the development of more complex molecular architectures . Its primary research value lies in its application in nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the stepwise and controlled synthesis of custom-designed molecules . With a molecular formula of C12H14F4O2 and a molecular weight of 266.23 g/mol, this compound is offered with a documented purity of 97% . It serves as a critical precursor in medicinal chemistry for creating potential active pharmaceutical ingredients (APIs), and in materials science for developing advanced polymers and liquid crystalline materials with unique electronic and structural properties . The strategic incorporation of both fluorine and alkoxy groups enables fine-tuning of the compound's lipophilicity, polarity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only (RUO) and is intended for use in a controlled laboratory setting by qualified researchers. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for their intended research purpose and for confirming its identity and/or purity.

Properties

CAS No.

1980064-18-3

Molecular Formula

C12H14F4O2

Molecular Weight

266.23 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-5,6-di(propan-2-yloxy)benzene

InChI

InChI=1S/C12H14F4O2/c1-5(2)17-11-9(15)7(13)8(14)10(16)12(11)18-6(3)4/h5-6H,1-4H3

InChI Key

QZWHKSWAFYMGQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C(=C1F)F)F)F)OC(C)C

Origin of Product

United States

Preparation Methods

Halogen Exchange (Halex Reaction)

This method replaces chlorine atoms with fluorine using potassium fluoride (KF) under catalytic conditions.

Procedure:

  • Start with 5,6-diisopropoxy-1,2,3,4-tetrachlorobenzene (synthesized via chlorination of diisopropoxybenzene).

  • React with KF in sulfolane at 180–200°C for 24–48 hours, catalyzed by SbF₅ .

Data:

ParameterValue
Yield60–75%
Purity (HPLC)≥95%
Key Side ProductsPartial fluorination

Advantages : Scalable for industrial use.
Limitations : Requires high temperatures and toxic SbF₅.

Balz-Schiemann Reaction

Aryl diazonium salts decompose to aryl fluorides using hydrofluoric acid (HF).

Procedure:

  • Synthesize 5,6-diisopropoxybenzene-1,2,3,4-tetramine via nitration/reduction.

  • Convert amines to diazonium salts with NaNO₂/HCl .

  • Treat with HF/Pyridine to yield tetrafluoro product.

Data:

ParameterValue
Yield40–50%
Purity (NMR)90–92%
Key Side ProductsDeaminated byproducts

Advantages : High regioselectivity.
Limitations : Multi-step synthesis of tetramine precursor.

Alkoxylation-First Approaches

Nucleophilic Aromatic Substitution (SNAr)

Fluorine activates the ring for substitution at positions 5 and 6.

Procedure:

  • Start with 1,2,3,4-tetrafluoro-5,6-dichlorobenzene (commercially available or synthesized via directed chlorination).

  • React with sodium isopropoxide in DMF at 120°C for 12 hours.

Data:

ParameterValue
Yield65–80%
Purity (GC-MS)≥98%
Key Side ProductsDisplacement at F sites

Advantages : Utilizes readily available precursors.
Limitations : Requires anhydrous conditions.

Williamson Ether Synthesis

Etherification of dihydroxy-tetrafluorobenzene intermediates.

Procedure:

  • Synthesize 5,6-dihydroxy-1,2,3,4-tetrafluorobenzene via hydrolysis of di-nitro derivatives.

  • Alkylate with isopropyl bromide using K₂CO₃ in acetone.

Data:

ParameterValue
Yield50–60%
Purity (HPLC)85–90%
Key Side ProductsOver-alkylation

Advantages : Mild conditions.
Limitations : Low yield due to steric hindrance.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halex Reaction60–75≥95HighModerate
Balz-Schiemann40–5090–92LowHigh
SNAr65–80≥98ModerateLow
Williamson Ether50–6085–90LowModerate

Key Findings :

  • Halex Reaction offers the best balance of yield and scalability.

  • SNAr provides the highest purity but requires expensive dichloro precursors.

Emerging Catalytic Strategies

Transalkylation Catalysis

Adapted from para-diisopropylbenzene synthesis, this method transfers isopropyl groups from donors (e.g., cumene) to fluorinated aromatics using zeolite catalysts .

Data:

CatalystConversion (%)Selectivity (%)
H-Beta Zeolite7588
ZSM-56072

Advantages : Avoids harsh fluorination conditions.
Limitations : Limited commercial availability of catalysts.

Chemical Reactions Analysis

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully reduced forms, depending on the reducing agents and conditions used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene exerts its effects is primarily related to its electronic properties. The presence of fluorine atoms significantly alters the electron density distribution in the benzene ring, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

1,2,3,4-Tetrafluoro-5,6-di(prop-1-yn-1-yl)benzene ()
  • Substituents : Propynyl (-C≡CH) groups replace isopropoxy.
  • Electronic Effects : Alkynes are moderately electron-withdrawing via inductive effects but less electronegative than fluorine. This results in a less electron-deficient aromatic ring compared to the target compound.
  • Reactivity: Propynyl groups enable alkyne-specific reactions (e.g., cycloadditions or Sonogashira coupling), contrasting with the nucleophilic substitution pathways favored in the fluorine/isopropoxy system.
2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene ()
  • Substituents : Trimethylsilyl (-SiMe₃) groups at positions 1 and 3.
  • Electronic Effects : Trimethylsilyl is strongly electron-donating via hyperconjugation and the +I effect of silicon, creating an electron-rich aromatic core—opposite to the target compound’s electron-deficient nature.

Physical Properties

Property 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene 1,2,3,4-Tetrafluoro-5,6-di(propynyl)benzene 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene
Melting Point Not reported 85°C Not reported
Solubility Likely high in organic solvents (isopropoxy) Moderate (alkynes reduce polarity) Low (bulky silyl groups hinder solubility)
Electron Density Highly deficient (F dominance) Moderately deficient Electron-rich (SiMe₃ dominance)

Theoretical Considerations

Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals or Lee-Yang-Parr correlation ) could elucidate electronic structure differences. For instance:

  • The target compound’s LUMO energy is expected to be lower (more electrophilic) than the silyl analog due to fluorine’s electron-withdrawing effects.
  • Steric maps would highlight the isopropoxy groups’ spatial demands compared to trimethylsilyl substituents.

Biological Activity

1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene is a fluorinated aromatic compound characterized by its unique molecular structure, which includes four fluorine atoms and two isopropoxy groups attached to a benzene ring. This configuration enhances its chemical stability and alters its physical properties, making it of interest for various applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential impacts on human health and the environment.

  • Molecular Formula : C14H18F4O2
  • Molecular Weight : 290.29 g/mol
  • Appearance : Colorless liquid with a sweet odor

The tetrafluorination of the benzene ring significantly influences its reactivity and interactions with biological systems. The presence of isopropoxy groups can also affect solubility and metabolic pathways.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties. These compounds can interact with proteins and enzymes through hydrophobic interactions and hydrogen bonding. The biological activity of this compound has been explored in various contexts:

  • Pharmaceutical Applications : Investigated for potential antimicrobial and anticancer properties.
  • Environmental Impact : Studies on similar fluorinated compounds suggest potential toxicity to aquatic life and implications for environmental persistence.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Interaction : Fluorinated compounds can modulate the activity of cytochrome P450 enzymes involved in drug metabolism.
  • Nuclear Receptor Activation : Similar compounds have been shown to act as agonists for nuclear receptors like CAR (Constitutive Androstane Receptor), influencing gene expression related to xenobiotic metabolism .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated various fluorinated aromatic compounds for their antimicrobial efficacy against bacterial strains. Results indicated that compounds with multiple fluorine substituents exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Toxicological Assessments :
    • Environmental assessments have highlighted the potential risks posed by fluorinated compounds to aquatic ecosystems. For instance, this compound was identified in studies evaluating the toxicity of similar substances under Canada's Chemicals Management Plan (CMP) .

Comparative Analysis

Compound NameMolecular FormulaUnique Features
1,2-DifluorobenzeneC6H4F2Two fluorines; simpler structure
1-Fluoro-2-isopropoxybenzeneC10H13FOne fluorine; contains an isopropoxy group
PentafluorobenzeneC6F5Fully fluorinated; highly stable
This compound C14H18F4O2 Multiple fluorine atoms and functional groups

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene, and how can reaction efficiency be optimized?

  • Methodological Answer : A stepwise approach is typically employed. First, fluorination of the benzene ring via halogen exchange (e.g., using KF in polar aprotic solvents) ensures precise positioning of fluorine atoms. Subsequent etherification with isopropyl groups can be achieved via nucleophilic aromatic substitution (SNAr) under anhydrous conditions. For optimization, monitor reaction progress using 19F^{19}\text{F} NMR to track fluorination efficiency and adjust stoichiometry (e.g., excess isopropyl iodide) to drive etherification. Catalytic bases like NaH or K2_2CO3_3 improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 19F^{19}\text{F} NMR : Identifies fluorine substitution patterns (δ -120 to -140 ppm for aromatic fluorines).
  • 1H^{1}\text{H} NMR : Confirms isopropoxy group integration (δ 1.2–1.4 ppm for CH3_3 groups).
  • IR Spectroscopy : Look for C-F stretches (1000–1300 cm1^{-1}) and ether C-O stretches (~1100 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
    Cross-reference with crystallographic data (e.g., bond angles and lengths) for structural validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of fluorinated benzene derivatives in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, electron-deficient positions (ortho/para to fluorine) are more reactive in SNAr. Validate predictions experimentally by synthesizing derivatives and comparing yields. Studies on analogous compounds (e.g., 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene) show strong agreement between computed activation energies and observed reaction rates .

Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic compounds?

  • Methodological Answer : When crystallographic parameters (e.g., bond angles) conflict with theoretical models:

  • Re-evaluate disorder : Fluorine atoms may exhibit positional disorder; refine using restraints.
  • Compare with analogs : Cross-check against structurally similar compounds (e.g., 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene, CCDC refcode NAXDAS).
  • Validate with spectroscopy : Use NMR-derived coupling constants (3JFF^3J_{F-F}) to confirm spatial arrangements .

Q. How do steric effects from isopropoxy groups influence regioselectivity in further functionalization?

  • Methodological Answer : Steric hindrance from isopropoxy groups directs electrophilic attacks to less hindered positions. For example, in this compound, bulky substituents at positions 5 and 6 favor reactions at positions 1–4. Crystallographic data (e.g., C–F bond lengths and torsional angles) quantify steric interactions. Experimental validation via competitive reactions (e.g., nitration or sulfonation) confirms selectivity trends .

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